3-Amino-2-(m-tolyl)quinazolin-4(3H)-one
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Overview
Description
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with an amino group at the 3-position and a methyl-substituted phenyl group (M-tolyl) at the 2-position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-M-tolyl-4H-3,1-benzoxazin-4-one, which is obtained by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Amination: The 2-M-tolyl-4H-3,1-benzoxazin-4-one is then subjected to amination using ammonia or primary amines under controlled conditions to introduce the amino group at the 3-position.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone core structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions, leading to the formation of substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which may exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Quinazolinone derivatives, including 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one, have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-(m-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Aminoquinazolin-4(3H)-one: Lacks the M-tolyl group, which may affect its biological activity and chemical properties.
2-Phenylquinazolin-4(3H)-one: Contains a phenyl group instead of the M-tolyl group, leading to different steric and electronic effects.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents.
Uniqueness
3-Amino-2-(m-tolyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the M-tolyl group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
174680-31-0 |
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Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28g/mol |
IUPAC Name |
3-amino-2-(3-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14-17-13-8-3-2-7-12(13)15(19)18(14)16/h2-9H,16H2,1H3 |
InChI Key |
AKZDOSGIGQBKQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2N |
solubility |
32.3 [ug/mL] |
Origin of Product |
United States |
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